

In-Depth Technical Guide on the Long-Term Stability of Hexanitroethane

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Compound of Interest

Compound Name: **Hexanitroethane**

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This technical guide provides a comprehensive overview of the long-term stability of **hexanitroethane** (HNE), a high-energy material. The document details experimental protocols for stability assessment, presents available quantitative data, and visualizes the proposed decomposition pathways.

Introduction to Hexanitroethane (HNE)

Hexanitroethane ($C_2N_6O_{12}$) is a powerful solid oxidant with a high density and a significant positive oxygen balance.^[1] Its energetic nature necessitates a thorough understanding of its long-term stability to ensure safe handling, storage, and application.^[1] Thermal decomposition of HNE has been observed to begin at temperatures as low as 60°C and can become explosive above 140°C.^[2] The decomposition process is characterized as a first-order reaction and is notably faster in solution than in the solid state.^[2]

Quantitative Stability Data

The available quantitative data on the long-term stability of **hexanitroethane** is limited. However, existing studies provide key insights into its thermal behavior under specific conditions.

Table 1: Thermal Stability Data for **Hexanitroethane**

Parameter	Condition	Value/Observation
Half-life	70°C	Approximately 400 hours
Weight Loss	65°C for 1 week	No significant loss of weight observed for a 2g sample[1]
Decomposition Onset	-	60°C (solid and solution)[2]
Explosive Decomposition	-	Above 140°C[2]

Table 2: Gaseous Decomposition Products of Solid **Hexanitroethane**

Product	Chemical Formula
Nitrogen Dioxide	NO ₂
Nitric Oxide	NO
Nitrous Oxide	N ₂ O
Carbon Monoxide	CO

Experimental Protocols for Stability Testing

The stability of energetic materials like **hexanitroethane** is evaluated using standardized experimental protocols. These methods are designed to assess thermal stability, compatibility with other materials, and the rate of decomposition under controlled conditions.

Vacuum Stability Test (VST)

The Vacuum Stability Test is a widely used method to determine the thermal stability of explosives and propellants by measuring the volume of gas evolved from a sample heated under vacuum at a constant temperature. The procedure is governed by standards such as STANAG 4147.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **hexanitroethane** (typically 2.5 g) is placed in a glass test tube.[3] For compatibility testing, a 1:1 mixture with another material is

used.[3]

- Apparatus Setup: The test tube is connected to a manometer or a pressure transducer. The apparatus is then evacuated to a specified pressure.
- Heating: The sample is heated in a constant temperature bath, typically at 100°C for 40 hours.[4]
- Data Collection: The volume of gas evolved from the sample is measured at regular intervals.[5]
- Analysis: The total volume of evolved gas is corrected to standard temperature and pressure (STP) and reported in ml/g. An excessive amount of gas evolution indicates instability or incompatibility.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the thermal stability and compatibility of energetic materials.

Methodology:

- Sample Preparation: A small amount of **hexanitroethane** (typically 1-5 mg) is hermetically sealed in an aluminum pan.[6]
- Instrument Setup: The sample and a reference pan (usually empty) are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.
- Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range.
- Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.
- Data Analysis: The resulting thermogram is analyzed to identify exothermic or endothermic events, such as melting and decomposition. The onset temperature and the peak

temperature of the decomposition exotherm are key indicators of thermal stability.

Isothermal Microcalorimetry

Isothermal microcalorimetry is a highly sensitive technique used to measure the heat flow from a sample at a constant temperature. It is particularly useful for detecting very slow decomposition reactions and for long-term stability assessments.

Methodology:

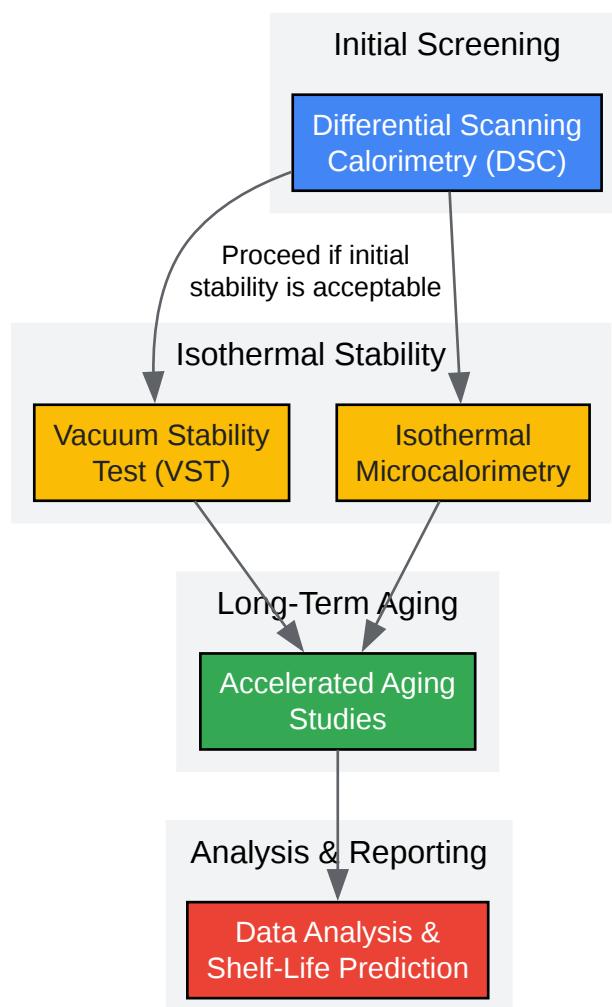
- Sample Preparation: A sample of **hexanitroethane** is placed in a small ampoule.
- Equilibration: The ampoule is placed in the microcalorimeter and allowed to reach thermal equilibrium with the surrounding heat sink, which is maintained at a constant temperature.
- Heat Flow Measurement: The heat flow produced by the sample due to decomposition is continuously measured over an extended period (hours to days).^[7]
- Data Interpretation: The rate of heat production is directly proportional to the rate of decomposition. This data can be used to determine the kinetics of the decomposition reaction and to predict the long-term stability of the material at different temperatures.^[6]

Decomposition Pathways of Hexanitroethane

The thermal decomposition of **hexanitroethane** involves the cleavage of its carbon-carbon and carbon-nitrogen bonds, leading to the formation of various gaseous products.

Solid-Phase Decomposition

In the solid state, the decomposition of **hexanitroethane** is believed to be initiated by the homolytic cleavage of the C-C bond, which is the weakest bond in the molecule. This initial step is followed by a cascade of reactions that produce a mixture of nitrogen oxides and carbon monoxide.



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